molecular formula C20H16N4O4S2 B5437575 4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate

4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate

Cat. No. B5437575
M. Wt: 440.5 g/mol
InChI Key: AWVITICLXJTXAX-ALGNWURXSA-N
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Description

The compound “4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate” is a chemical compound with a complex structure . It is related to the class of compounds known as thiadiazolopyrimidines .


Synthesis Analysis

The synthesis of related compounds involves reactions at the amino group with benzoyl chloride and chloroformates . The conditions of cyclo-dehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment have been found .


Molecular Structure Analysis

The molecular formula of a similar compound, “4-[(Z)-(2-Benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl] phenyl benzoate”, is C26H18N4O3S . The average mass is 466.511 Da .


Chemical Reactions Analysis

In the reaction with carbon disulfide, 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine forms the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids depending on the molar ratio between the compound, CS2, and the alkali . The alkylation of these salts leads to the esters .

properties

IUPAC Name

[4-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-30(26,27)28-15-9-7-14(8-10-15)11-16-18(21)24-20(22-19(16)25)29-17(23-24)12-13-5-3-2-4-6-13/h2-11,21H,12H2,1H3/b16-11-,21-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVITICLXJTXAX-ALGNWURXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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